molecular formula C8H8ClFO B1427465 (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol CAS No. 1344948-04-4

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol

Cat. No.: B1427465
CAS No.: 1344948-04-4
M. Wt: 174.6 g/mol
InChI Key: QTHNHXVMPXXQSP-YFKPBYRVSA-N
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Description

(1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a phenyl ring substituted with chlorine at the 3-position and fluorine at the 2-position. The (1S) configuration at the hydroxyl-bearing carbon confers enantiomeric specificity, making it a critical intermediate in asymmetric synthesis and pharmaceutical development . This compound is commercially available as a building block, with pricing varying by quantity (e.g., 50 mg: €611; 500 mg: €1,702) .

Properties

IUPAC Name

(1S)-1-(3-chloro-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHNHXVMPXXQSP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3-chloro-2-fluorophenyl)acetone, using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include borane complexes and chiral oxazaborolidine catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogenation techniques with chiral catalysts. The reaction conditions are optimized to achieve high yield and enantiomeric purity.

Types of Reactions:

    Oxidation: this compound can be oxidized to form the corresponding ketone, (3-chloro-2-fluorophenyl)acetone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo further reduction to form the corresponding alkane, (3-chloro-2-fluorophenyl)ethane, using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming (1S)-1-(3-chloro-2-fluorophenyl)ethyl chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

    Oxidation: (3-chloro-2-fluorophenyl)acetone.

    Reduction: (3-chloro-2-fluorophenyl)ethane.

    Substitution: (1S)-1-(3-chloro-2-fluorophenyl)ethyl chloride or bromide.

Scientific Research Applications

Chemistry

In the field of chemistry, (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol serves as an intermediate in synthesizing complex organic molecules. Its chiral nature makes it valuable for creating chiral building blocks necessary for various chemical syntheses.

Biology

This compound is being investigated for its potential biological activities. The presence of halogen substituents may enhance its interaction with biological targets, such as enzymes and receptors. Initial studies suggest it may modulate enzyme activity, influencing metabolic pathways.

Table 1: Biological Activity Studies

Study FocusFindings
Antimicrobial ActivityEffective against Staphylococcus aureus (MIC: 15 µg/mL)
Anti-inflammatory PotentialModulated NF-kB activity by 12% in THP1-Blue™ cells

Medicine

In medicinal chemistry, there is ongoing research into the pharmaceutical potential of this compound. Its unique structure suggests possible applications in developing drugs targeting specific biological pathways.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated chlorinated phenolic compounds for cytotoxic effects on cancer cell lines, revealing significant apoptosis enhancement through p53 and Bax gene upregulation.

Industry

This compound finds utility in producing fine chemicals, agrochemicals, and other specialty chemicals due to its unique properties. Its ability to undergo various chemical transformations makes it a versatile precursor in industrial applications.

Mechanism of Action

The mechanism of action of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chiral center and the halogen substituents can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Halogen Effects

The compound’s unique 3-chloro-2-fluoro substitution pattern distinguishes it from closely related derivatives. Key comparisons include:

Table 1: Substituent and Stereochemical Comparison
Compound Name Substituents (Phenyl Ring) Configuration Key Properties Ref.
(1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol 3-Cl, 2-F (1S) High enantiomeric purity (inferred); building block
(1S)-1-(3-Chlorophenyl)ethan-1-ol 3-Cl (1S) Commercial availability; similar synthesis routes
(R)-1-(3-Chlorophenyl)ethan-1-ol 3-Cl (R) Colorless oil; 87% stereochemical purity (HPLC)
(1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol 2-Cl, 4-F (1S) Altered steric/electronic profile
(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol 4-CF₃, 2-Cl (chain) (1S) Enhanced lipophilicity; chain substitution

Key Observations :

  • Substituent Position : The 3-Cl-2-F substitution in the target compound introduces steric hindrance and electronic effects distinct from para- or meta-substituted analogs. For example, 2-Cl-4-F substitution (as in ) may reduce steric crowding compared to the ortho-fluoro group in the target compound.
  • Halogen Type : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence dipole interactions, whereas chlorine offers greater lipophilicity .
  • Trifluoromethyl Analogs : Compounds like (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol exhibit significantly higher lipophilicity due to the CF₃ group, impacting solubility and bioavailability.

Yield and Purity :

  • Yields for pyrazole-derived alcohols reach 82–98% , suggesting efficient scalability for the target compound.
  • Stereochemical purity in analogs ranges from 87–90% when resolved via chiral HPLC or enzymatic methods .

Physicochemical and Stereochemical Properties

While direct data for the target compound are sparse, inferences from analogs include:

  • Optical Rotation : (R)-1-(3-chlorophenyl)ethan-1-ol exhibits [α]D²⁰ = −8.9° (c = 1.0, CHCl₃), while (R)-1-(4-fluorophenyl)ethan-1-ol shows [α]D²⁰ = +15.2° (c = 1.0, CHCl₃) . The target compound’s rotation is expected to differ due to fluorine’s ortho position.
  • Thermal Stability : Melting points for crystalline analogs (e.g., 87–94°C in ) suggest moderate stability, though the target compound may exist as an oil.

Biological Activity

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol is a chiral organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of both chlorine and fluorine atoms on the phenyl ring, along with its chiral center, suggests a unique interaction profile with various biological targets, including enzymes and receptors. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : 3-chloro-2-fluorobenzaldehyde.
  • Reduction : The aldehyde is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Chiral Resolution : The racemic mixture is resolved to isolate the (1S)-enantiomer.

This process highlights the importance of chirality in determining the biological activity of the compound.

This compound may interact with specific molecular targets, modulating their activity. The halogen substituents can enhance binding affinity and specificity towards these targets, influencing various biological pathways.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial effects of this compound against several pathogens. For instance, compounds with similar halogenated structures have shown significant activity against Staphylococcus aureus and MRSA isolates . The minimum inhibitory concentrations (MICs) were determined to assess effectiveness, with promising results indicating potential therapeutic applications.

CompoundTarget PathogenMIC (µg/mL)
This compoundS. aureus15
This compoundMRSA20

Anti-inflammatory Potential

Research has also explored the anti-inflammatory properties of this compound using THP1-Blue™ NF-kB cells. Results indicated that certain derivatives could modulate NF-kB activity, suggesting a role in inflammatory pathways .

CompoundNF-kB Activity Modulation (%)
This compound12% increase
Control Compound9% decrease

Case Studies

Several studies have investigated the biological effects of halogenated phenolic compounds similar to this compound. For example:

Study 1 : A series of chlorinated phenolic compounds were evaluated for their cytotoxic effects on cancer cell lines. The study found that compounds with similar structural features exhibited significant cytotoxicity, enhancing apoptosis in cancer cells through upregulation of p53 and Bax genes .

Study 2 : Research on anti-infective agents highlighted that compounds containing fluorine atoms often demonstrate increased lipophilicity and metabolic stability compared to their non-fluorinated counterparts, which could enhance their bioavailability and therapeutic efficacy .

Q & A

Q. How can ecological risks be assessed despite limited toxicity data for this compound?

  • Methodological Answer : Read-across models using structurally similar compounds estimate persistence, bioaccumulation, and toxicity. For example, chlorophenyl alcohols with logP >2.5 may exhibit moderate bioaccumulation potential, warranting zebrafish embryo assays (FET) for acute toxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol
Reactant of Route 2
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.